molecular formula C10H12ClNO B1630712 3-(2-Chlorophenyl)morpholine CAS No. 1017418-57-3

3-(2-Chlorophenyl)morpholine

Cat. No. B1630712
M. Wt: 197.66 g/mol
InChI Key: PNOWMAVKTXSVRY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)morpholine is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is a solid in its physical form .


Synthesis Analysis

The synthesis of morpholine derivatives, such as 3-(2-Chlorophenyl)morpholine, often involves the use of 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 3-(2-Chlorophenyl)morpholine is 1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 . The compound has an average mass of 197.661 Da and a monoisotopic mass of 197.060745 Da .


Physical And Chemical Properties Analysis

3-(2-Chlorophenyl)morpholine is a solid in its physical form . It has a molecular weight of 197.66 .

Scientific Research Applications

Synthesis and Characterization

3-(2-Chlorophenyl)morpholine is utilized in the synthesis of complex compounds, serving as a building block for various chemical structures. For instance, it is involved in the formation of Co(III) complexes, where it acts as a ligand to create [Co(salophen)(morpholine)2]ClO4, demonstrating its role in constructing metal-organic frameworks. The synthesized complexes have been characterized by methods such as IR, UV–Vis, NMR spectroscopy, and X-ray diffraction, highlighting the compound's utility in forming stable and structurally diverse complexes (Amirnasr et al., 2001).

Fluorescent Probes and Imaging

3-(2-Chlorophenyl)morpholine derivatives have been explored for their potential as fluorescent probes for imaging applications. For example, N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide, a morpholine-type naphthalimide chemsensor, has been developed for lysosome-targeted fluorometric sensing of trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells. This probe demonstrated significant selectivity and sensitivity towards these ions, offering a new tool for cellular imaging and the study of metal ion dynamics within biological systems (Ye et al., 2019).

Antidepressive and Antinociceptive Effects

Research has also been conducted on the antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride, a derivative of 3-(2-Chlorophenyl)morpholine. Pharmacological testing using animal models has indicated potent antidepressant properties, suggesting potential therapeutic applications for mood disorders (Guo Ya-nan, 2010). Additionally, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated for their antinociceptive effects in mice, demonstrating the compound's relevance in pain management research (Listos Joanna et al., 2013).

properties

IUPAC Name

3-(2-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOWMAVKTXSVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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